![molecular formula C18H21N3O3S B2682289 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 958967-14-1](/img/structure/B2682289.png)
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is involved in the synthesis and characterization of novel heterocyclic compounds, demonstrating its utility in creating derivatives with potential therapeutic applications. For instance, its structural framework has been manipulated to synthesize 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using various spectral data (IR, MS, 1H-NMR, and 13C-NMR), highlighting the compound's role in generating structurally diverse molecules with possible cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
The compound's derivatives have been explored for their cytotoxic potential, representing a step forward in the search for new anticancer agents. Research has focused on evaluating these derivatives against various cancer cell lines, providing insight into their therapeutic relevance. This is exemplified by synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, which were evaluated for their cytotoxicity against human cancer cell lines, suggesting a promising avenue for the development of anticancer therapies (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial and Antimicrobial Activities
Compounds derived from this compound have been investigated for their antibacterial and antimicrobial properties. This research is critical in the face of rising antibiotic resistance, offering a pathway to developing new antimicrobial agents. For example, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity, underscoring the compound's utility in generating new molecules with potential for combating infectious diseases (Aghekyan et al., 2020).
Pharmacological Activities
Exploring the pharmacological activities of derivatives is essential for identifying new therapeutic agents. Studies on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, synthesized using the core structure of this compound, have revealed their antioxidant and anticancer activities. Such research contributes to our understanding of the compound's versatility in drug discovery and development (Mahmoud, El-Bordany, & Elsayed, 2017).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-14-8-6-13(7-9-14)21-17(15-10-25(23)11-16(15)20-21)19-18(22)12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHRHXAGHWMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

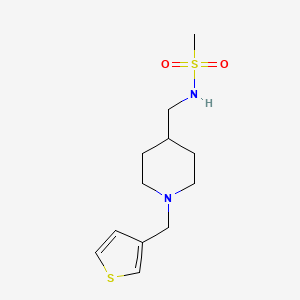
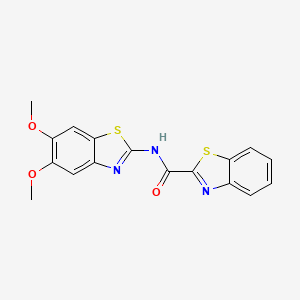
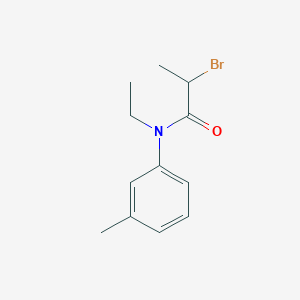
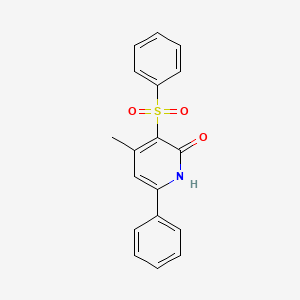
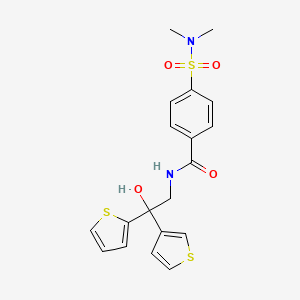
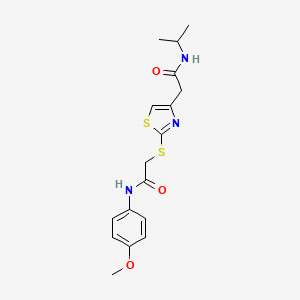
![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)
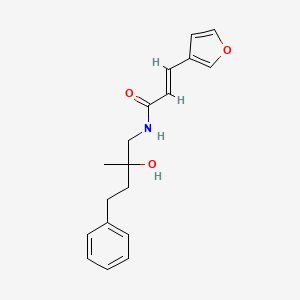

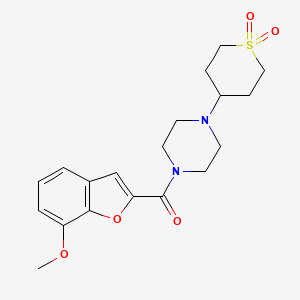
![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
